
Cyclobutane, 2-ethynyl-1,1,3,3-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutane, 2-ethynyl-1,1,3,3-tetramethyl- is an organic compound with the molecular formula C10H16 It is a derivative of cyclobutane, featuring an ethynyl group and four methyl groups attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutane, 2-ethynyl-1,1,3,3-tetramethyl- typically involves the reaction of cyclobutane derivatives with ethynylating agents under controlled conditions. One common method is the alkylation of cyclobutane with ethynyl lithium or ethynyl magnesium bromide in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can be more efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cyclobutane, 2-ethynyl-1,1,3,3-tetramethyl- can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated cyclobutane derivatives.
Substitution: Formation of halogenated cyclobutane derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of Cyclobutane, 2-ethynyl-1,1,3,3-tetramethyl- typically involves the following steps:
- Formation of Cyclobutane Ring : The initial step often includes the cyclization of appropriate precursors.
- Alkyne Introduction : The ethynyl group is introduced through various synthetic methods such as Sonogashira coupling or similar reactions.
- Functional Group Modifications : Further modifications may be performed to enhance reactivity or solubility.
Chemistry
Cyclobutane derivatives are extensively utilized in organic synthesis as intermediates for producing complex molecules. Their unique ring structure allows for specific reactivity patterns:
- Building Blocks : Used as precursors in the synthesis of pharmaceuticals and agrochemicals.
- Reactivity Studies : Investigated for their behavior in cycloaddition reactions and other transformations.
Biology
Research indicates that cyclobutane derivatives can exhibit biological activity:
- Drug Development : Potential applications in creating new therapeutic agents targeting specific diseases due to their ability to interact with biological macromolecules.
- Mechanism of Action : Studies show that these compounds can inhibit certain enzymes or modulate receptor activity, suggesting their role in metabolic pathways.
Industry
In industrial applications, Cyclobutane, 2-ethynyl-1,1,3,3-tetramethyl- is explored for:
- Specialty Chemicals Production : Utilized in the formulation of various specialty chemicals.
- Polymer Synthesis : Investigated for its potential use in developing new polymers with desirable properties.
Case Study 1: Organic Synthesis
A study conducted by researchers at the University of Bristol explored the use of cyclobutane derivatives in synthesizing spirocycles via photocatalysis. The results demonstrated high diastereoselectivity when employing cyclobutyl spirocycles as intermediates in complex organic transformations .
Research published in the Journal of Medicinal Chemistry highlighted the potential of cyclobutane derivatives as inhibitors for bromodomain proteins. These proteins play a critical role in gene transcription regulation. The study found that specific cyclobutane compounds could effectively inhibit these proteins, suggesting a pathway for developing new cancer therapies .
Mechanism of Action
The mechanism of action of Cyclobutane, 2-ethynyl-1,1,3,3-tetramethyl- involves its interaction with molecular targets through its ethynyl and methyl groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in changes to the structure and function of the target molecules. The specific pathways involved depend on the nature of the target and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane, 1,2,3,4-tetramethyl-: Similar structure but lacks the ethynyl group.
Cyclobutane, 1,1,2,2-tetramethyl-: Similar structure with different methyl group positioning.
Cyclobutane, 1-ethynyl-1,2,3,3-tetramethyl-: Similar structure with a different ethynyl group positioning.
Uniqueness
Cyclobutane, 2-ethynyl-1,1,3,3-tetramethyl- is unique due to the presence of the ethynyl group at the 2-position, which imparts distinct chemical reactivity and potential applications compared to its analogs. This structural feature allows for specific interactions and reactions that are not possible with other similar compounds.
Biological Activity
Cyclobutane, 2-ethynyl-1,1,3,3-tetramethyl- is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the current understanding of its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
Cyclobutane derivatives are characterized by their unique cyclic structure which can influence their reactivity and biological properties. The compound , with its ethynyl and tetramethyl groups, exhibits distinct physical and chemical properties that may contribute to its biological activity.
The biological activity of cyclobutane derivatives often involves interactions with various molecular targets. For instance:
- Enzyme Inhibition : Cyclobutane derivatives can act as enzyme inhibitors by fitting into the active site of enzymes, thus blocking substrate access and preventing catalysis.
- Cellular Processes : These compounds may modulate cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.
Research Findings
Recent studies have explored the biological activities of cyclobutane derivatives in various contexts:
- Antimicrobial Activity : Cyclobutane-containing alkaloids have demonstrated significant antimicrobial properties. A review highlighted over 60 biologically active compounds derived from cyclobutane that exhibit antimicrobial and antitumor activities .
- Neurotrophic Factor Modulation : Specific cyclobutane derivatives have been shown to enhance nerve growth factor (NGF) mRNA expression in human astrocytoma cells. This suggests potential applications in neuroprotection and neuroregeneration .
- Therapeutic Potential : Ongoing research indicates that cyclobutane derivatives may serve as therapeutic agents for various diseases due to their ability to interact with biological targets effectively .
Case Study 1: Antimicrobial Activity
A study on cyclobutane-containing alkaloids from Lycopodium species demonstrated their effectiveness against bacterial strains. The lannotinidines A-F were tested for their ability to enhance NGF expression, revealing promising results for neuroprotective applications .
Case Study 2: Enzyme Inhibition
Research has shown that cyclobutane derivatives can inhibit specific enzymes involved in metabolic pathways. For example, certain derivatives were effective in inhibiting cyclooxygenase (COX) enzymes, which are crucial targets for anti-inflammatory drugs.
Data Table: Biological Activities of Cyclobutane Derivatives
Properties
CAS No. |
66438-89-9 |
---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
2-ethynyl-1,1,3,3-tetramethylcyclobutane |
InChI |
InChI=1S/C10H16/c1-6-8-9(2,3)7-10(8,4)5/h1,8H,7H2,2-5H3 |
InChI Key |
UUBMLPCTFIRVEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1C#C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.